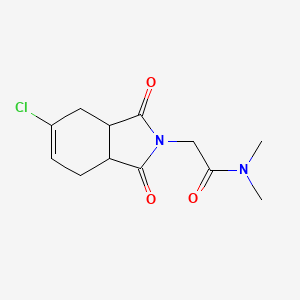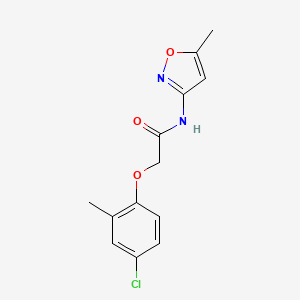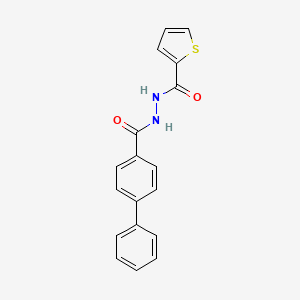![molecular formula C23H17ClN6O3S B5504385 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide" often involves multi-step reactions starting from hydrazide derivatives. For instance, the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound leads to the creation of several novel heterocyclic compounds through processes such as cyclization and aminomethylation, yielding compounds with potential biological activities (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectral data are pivotal in elucidating the molecular structure of these compounds. The crystal structure analysis reveals crucial information about the arrangement of molecules and intermolecular interactions, which are significant for understanding the compound's chemical behavior and reactivity (Somagond et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds encompasses a variety of reactions, including cyclization, Schiff base formation, and reactions with different reagents to synthesize derivatives with diverse biological activities. These reactions are foundational for synthesizing analogs with improved or targeted properties (Hu et al., 2007).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are determined using techniques like X-ray crystallography, melting point determination, and solubility tests. These properties are crucial for the compound's application in various fields, affecting its stability, formulation, and usability (Safonov, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under different conditions, and the ability to undergo specific reactions, define the compound's utility in synthesis and application in various fields. Detailed analysis through spectroscopic methods and reactivity tests helps in understanding these properties, which is essential for tailoring the compound for specific applications (Quoc et al., 2019).
Aplicaciones Científicas De Investigación
Enzyme Inhibition for Therapeutic Potential
A study by Bekircan, Ülker, and Menteşe (2015) on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrates the potential of these compounds in inhibiting enzymes such as lipase and α-glucosidase. The research highlights the compound's significant anti-lipase activity, suggesting a potential therapeutic application in treating conditions like obesity and related metabolic disorders. Similarly, its anti-α-glucosidase activity points towards its utility in managing diabetes by controlling glucose absorption. The comprehensive characterization of these compounds through various spectral studies underlines their pharmacological relevance Bekircan, Ülker, & Menteşe, 2015.
Anti-Cancer Properties
Šermukšnytė and colleagues (2022) explored the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety against melanoma, breast, and pancreatic cancer cell lines. Their findings indicate that certain synthesized hydrazones exhibit selectivity towards cancer cells, making them potential candidates for anti-cancer drug development. Specifically, compounds demonstrated significant cytotoxicity against melanoma cell lines in 3D cultures, highlighting the structural features of these molecules that contribute to their anti-cancer activities Šermukšnytė et al., 2022.
Antihypertensive α-Blocking Agents
Research by Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) on the synthesis of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate has unveiled potential antihypertensive properties. The compounds synthesized exhibited α-blocking activity, suggesting their utility in managing hypertension. This study provides a basis for further exploration of these compounds as antihypertensive agents, highlighting the versatility of triazole derivatives in medicinal chemistry Abdel-Wahab et al., 2008.
Propiedades
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O3S/c24-18-11-9-17(10-12-18)22-27-28-23(29(22)19-6-2-1-3-7-19)34-15-21(31)26-25-14-16-5-4-8-20(13-16)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHOSWYDVXEWMZ-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)
![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)
![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)
![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)


![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)
![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)

